molecular formula C12H9F2NO2S B1509485 Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate CAS No. 1187056-38-7

Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate

Cat. No.: B1509485
CAS No.: 1187056-38-7
M. Wt: 269.27 g/mol
InChI Key: DDPCNNSTYGJTTL-UHFFFAOYSA-N
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Description

Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate is a chemical compound characterized by its unique structure, which includes a thiazole ring substituted with a difluorophenyl group and an ethyl carboxylate group. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of 2-aminothiazole with ethyl chloroformate in the presence of a base.

  • Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a substitution reaction, where 2,6-difluorophenylboronic acid reacts with the thiazole intermediate under palladium-catalyzed conditions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can lead to the formation of the corresponding thiazole alcohol.

  • Substitution: Substitution reactions at the thiazole ring can introduce different functional groups, expanding the compound's utility.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution.

Major Products Formed:

  • Carboxylic Acid Derivative: this compound can be oxidized to form the corresponding carboxylic acid.

  • Thiazole Alcohol: Reduction reactions yield the corresponding thiazole alcohol.

  • Substituted Thiazoles: Different functional groups can be introduced at the thiazole ring, leading to a variety of substituted thiazoles.

Scientific Research Applications

Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate has several applications in scientific research, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to investigate its interaction with various biomolecules and cellular pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating diseases.

  • Industry: The compound is utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate is compared with other similar compounds to highlight its uniqueness:

  • Ethyl 2-(2,6-difluorophenyl)acetate: Similar in structure but lacks the thiazole ring, leading to different chemical properties and applications.

  • This compound: Contains the thiazole ring, which imparts unique reactivity and biological activity.

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Properties

IUPAC Name

ethyl 2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2S/c1-2-17-12(16)9-6-18-11(15-9)10-7(13)4-3-5-8(10)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPCNNSTYGJTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732105
Record name Ethyl 2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187056-38-7
Record name Ethyl 2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2,6-difluorobenzothioamide (1.0 eq) and ethylbromopyruvate (1.0 eq.) in ethanol (1.0 M) was heated in the microwave at 130° C. for 30 minutes. Upon removal of volatiles in vacuo, ethyl acetate was added and the solution was washed with Na2CO3(sat.), with NaCl(sat), was dried over MgSO4, filtered and concentrated yielding ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate (84%). LCMS (m/z): 270.1 (MH+); LC Rt=3.79 min.
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Synthesis routes and methods II

Procedure details

To a screw-cap vial equipped with a magnetic stir bar, ethyl 2-bromo-1,3-thiazole-4-carboxylate (Ark Pharm, 2.026 g, 8.582 mmol) was added followed by 2-(2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Combi-Blocks, 2.47 g, 10.3 mmol) and bis(tri-tert-butylphosphine)palladium (781.8 mg, 1.530 mmol). The vial was sealed with a PTFE-lined septum, and was then evacuated and backfilled with nitrogen three times. 1,4-Dioxane (10.0 mL) was added via syringe, followed by DIPEA (2.41 g, 18.6 mmol) and deoxygenated water (0.60 mL). The reaction mixture was stirred at 120° C. for 3 h. After cooling to room temperature, the mixture was filtered through a silica gel plug (eluted with EtOAc). The filtrate was concentrated under reduced pressure, and the residue was purified by chromatography on silica gel (0-100% EtOAc in hexanes) to give the title compound as a pale yellow oil (1.739 g, 75%). LCMS calc. for C12H10F2NO2S (M+H)+: m/z=270.0. found 270.0.
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2.026 g
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2.47 g
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781.8 mg
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Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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